molecular formula C13H15NO5S B564836 Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide CAS No. 118854-48-1

Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

Cat. No. B564836
Key on ui cas rn: 118854-48-1
M. Wt: 297.325
InChI Key: ZHWSBDIYCSOTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04797483

Procedure details

1,425 ml (15 mol) of dimethyl sulfate are added at between 10° and 15° C. to a solution of 2,833 g (10 mol) of isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and 440 g (11 mol) of sodium hydroxide in 4 l of water and 11.3 l of isopropanol. The mixture is maintained with stirring for 4 hours at room temperature, diluted with 28 l of water and cooled to 0°-5° C. The precipitate obtained is centrifuged, washed with cold water and dried, 2.675 g (90%) of a white or slightly pink solid, m.p. 102°-3° C. (104°-5° C. from methanol), being obtained.
Quantity
15 mol
Type
reactant
Reaction Step One
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
11.3 L
Type
solvent
Reaction Step One
Name
Quantity
28 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[OH:8][C:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[S:12](=[O:20])(=[O:19])[NH:11][C:10]=1[C:21]([O:23][CH:24]([CH3:26])[CH3:25])=[O:22].[OH-].[Na+]>O.C(O)(C)C>[OH:8][C:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[S:12](=[O:19])(=[O:20])[N:11]([CH3:5])[C:10]=1[C:21]([O:23][CH:24]([CH3:26])[CH3:25])=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
15 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
10 mol
Type
reactant
Smiles
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC(C)C
Name
Quantity
440 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
11.3 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
28 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
2.675 g (90%) of a white or slightly pink solid, m.p. 102°-3° C. (104°-5° C. from methanol), being obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.